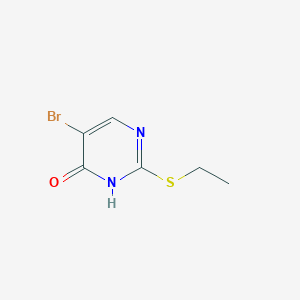

5-Bromo-2-(ethylsulfanyl)pyrimidin-4(3h)-one

Description

5-Bromo-2-(ethylsulfanyl)pyrimidin-4(3H)-one is a brominated pyrimidinone derivative characterized by a sulfur-containing ethyl group at position 2 and a keto group at position 2. The bromine atom at position 5 enhances its reactivity, enabling participation in nucleophilic substitution and cross-coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No. |

7752-53-6 |

|---|---|

Molecular Formula |

C6H7BrN2OS |

Molecular Weight |

235.10 g/mol |

IUPAC Name |

5-bromo-2-ethylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H7BrN2OS/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10) |

InChI Key |

YSLWQLFEGUQQJO-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=C(C(=O)N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(ethylthio)pyrimidin-4(3H)-one typically involves the bromination of 2-(ethylthio)pyrimidin-4(3H)-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to avoid over-bromination and to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-2-(ethylthio)pyrimidin-4(3H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding thiol or alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in solvents like ethanol or dimethylformamide (DMF)

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, alcohols

Substitution: Amino or thio derivatives

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 5-bromo-2-(ethylsulfanyl)pyrimidin-4(3H)-one can be achieved through various methods. One notable approach involves the use of 2-bromomalonaldehyde and amidine compounds, which react in a one-step process to yield the desired pyrimidine derivative. This method is advantageous due to its simplicity, cost-effectiveness, and suitability for large-scale production, making it relevant for industrial applications in pharmaceuticals .

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activities. For instance, studies have shown that 5-bromo-2-(ethylsulfanyl)pyrimidin-4(3H)-one and its derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial agents .

Anticancer Activity

Several studies have evaluated the cytotoxic effects of pyrimidine derivatives on cancer cell lines. For example, compounds similar to 5-bromo-2-(ethylsulfanyl)pyrimidin-4(3H)-one have shown promising results in inhibiting the proliferation of human cancer cells such as HeLa and MCF-7. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring enhance cytotoxicity, indicating a potential pathway for drug development targeting cancer therapies .

Antimalarial Activity

In the context of antimalarial research, pyrimidine derivatives have been explored for their activity against Plasmodium falciparum. While 5-bromo-2-(ethylsulfanyl)pyrimidin-4(3H)-one itself may not have been directly tested, related compounds demonstrate significant antiplasmodial activity, highlighting the potential for further exploration of this class of compounds in combating malaria .

Case Study: Synthesis and Evaluation

A study focused on synthesizing a series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives highlighted the importance of structural modifications in enhancing biological activity. The findings indicated that certain modifications could lead to improved metabolic stability and efficacy against malaria parasites . This underscores the relevance of exploring similar modifications in compounds like 5-bromo-2-(ethylsulfanyl)pyrimidin-4(3H)-one.

Case Study: Structure-Activity Relationship Analysis

Another study examined the cytotoxicity of various substituted pyrimidines against cancer cell lines. The results demonstrated that specific aromatic substitutions at position C2 significantly increased cytotoxic activity, suggesting that similar strategies could be applied to optimize 5-bromo-2-(ethylsulfanyl)pyrimidin-4(3H)-one for enhanced therapeutic efficacy against cancer .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-Bromo-2-(ethylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylthio group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate certain pathways, depending on the nature of the target and the specific interactions involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-Bromo-2-(ethylsulfanyl)pyrimidin-4(3H)-one becomes evident when compared to related pyrimidinone derivatives. Below is a detailed analysis of its distinguishing features relative to analogous compounds.

Structural and Functional Group Variations

Key Differences and Implications

Bromine at position 5 enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine in 5-Bromo-6-chloro derivatives favors stepwise functionalization .

Biological Activity :

- Bulky substituents (e.g., tert-butyl) reduce solubility but enhance target specificity by fitting into hydrophobic enzyme pockets .

- Fluorophenyl groups (e.g., in 5-Bromo-6-(2-fluorophenyl)pyrimidin-4(3H)-one) improve binding affinity to biological targets via aromatic interactions .

Synthetic Utility: Ethylsulfanyl and methylthio groups serve as leaving groups in nucleophilic substitutions, enabling diversification at position 2 . Multi-step synthetic routes (e.g., bromination followed by Suzuki coupling) are common for halogenated pyrimidinones .

Biological Activity

5-Bromo-2-(ethylsulfanyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in medicinal chemistry.

Chemical Structure and Synthesis

5-Bromo-2-(ethylsulfanyl)pyrimidin-4(3H)-one features a bromine atom at the 5-position and an ethylsulfanyl group at the 2-position of the pyrimidine ring. The synthesis typically involves the reaction of 2-bromomalonaldehyde with amidines, leading to various substituted pyrimidines. The compound can be characterized using techniques such as NMR and mass spectrometry, confirming its structure through spectral data analysis .

Biological Activity Overview

The biological activities of 5-bromo-2-(ethylsulfanyl)pyrimidin-4(3H)-one have been investigated in several studies, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Antimicrobial Properties

Pyrimidine derivatives are often evaluated for their antimicrobial activity. In studies involving similar compounds, notable antibacterial effects against Gram-positive and Gram-negative bacteria have been reported. For example, certain pyrimidine-based compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating that 5-bromo-2-(ethylsulfanyl)pyrimidin-4(3H)-one may also possess similar antimicrobial properties .

Anticancer Activity

Pyrimidine compounds are well-known for their anticancer properties, often acting as antimetabolites that interfere with nucleic acid synthesis. Studies have shown that certain pyrimidine derivatives can inhibit tumor cell proliferation in various cancer cell lines. For instance, compounds structurally related to 5-bromo-2-(ethylsulfanyl)pyrimidin-4(3H)-one have demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin in cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) .

Case Studies

- Anti-inflammatory Evaluation : A study tested a series of pyrimidine derivatives for their ability to inhibit inflammatory mediators in vitro. Compounds showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

- Antimicrobial Testing : In a screening of various pyrimidine derivatives against bacterial strains, one compound exhibited an MIC (Minimum Inhibitory Concentration) below 10 µg/mL against E. coli, suggesting strong antibacterial potential .

- Anticancer Activity Assessment : A recent investigation into the anticancer effects of pyrimidine derivatives revealed that several compounds had IC50 values significantly lower than doxorubicin in human carcinoma cell lines, indicating their potential as novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromo-2-(ethylsulfanyl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves nucleophilic substitution at the 2-position of a brominated pyrimidinone scaffold. For example, reacting 5-bromo-2-chloropyrimidin-4(3H)-one with ethyl mercaptan under basic conditions (e.g., NaH or K₂CO₃ in DMF). Optimization includes controlling stoichiometry (1.2–1.5 equivalents of thiol), temperature (60–80°C), and reaction time (6–12 hours). Monitoring via TLC or HPLC is critical to minimize side products like disulfides .

- Yield Improvement : Use anhydrous solvents and inert atmospheres to suppress oxidation of the ethylsulfanyl group. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances purity (>95%) .

Q. How can researchers confirm the structural integrity of 5-Bromo-2-(ethylsulfanyl)pyrimidin-4(3H)-one using spectroscopic techniques?

- 1H-NMR Analysis : The ethylsulfanyl group shows characteristic triplet signals for CH₂ (δ ~2.5–3.0 ppm) and quartet for CH₃ (δ ~1.3–1.5 ppm). The pyrimidinone ring protons (C5-H and C6-H) appear as singlets in aromatic regions (δ ~7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak [M+H]⁺ at m/z 249.985 (calculated for C₆H₇BrN₂OS). Discrepancies >5 ppm warrant re-evaluation of purity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of dust.

- Waste Disposal : Collect organic waste separately and neutralize with 10% NaOH before disposal. Consult institutional guidelines for brominated compound disposal to prevent environmental contamination .

Advanced Research Questions

Q. What strategies are effective in designing analogs of this compound to explore structure-activity relationships (SAR) in pharmacological studies?

- Core Modifications : Replace the ethylsulfanyl group with bulkier thioethers (e.g., benzyl or cyclohexyl) to study steric effects on target binding. Introduce electron-withdrawing groups (e.g., nitro or fluoro) at the 5-position to modulate electronic properties .

- Biological Assays : Test analogs against sigma receptors (σ1/σ2) using radioligand binding assays. Prioritize compounds with IC₅₀ values <1 μM for further in vivo evaluation .

Q. How can researchers address discrepancies in spectroscopic or analytical data when synthesizing novel derivatives?

- Data Validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For ambiguous peaks, compare with structurally similar compounds (e.g., 5-bromo-2-hydrazinylpyrimidin-4(3H)-one) .

- Purity Checks : Use orthogonal methods like HPLC (C18 column, acetonitrile/water) and elemental analysis. Discrepancies >2% in elemental composition indicate impurities requiring repurification .

Q. What in silico methods are suitable for predicting the biological targets or metabolic pathways of this compound?

- Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinases, GPCRs). Docking studies (AutoDock Vina) can model interactions with sigma receptors .

- Metabolism Prediction : Employ ADMET predictors (e.g., pkCSM) to assess hepatic stability and cytochrome P450 interactions. The ethylsulfanyl group may undergo oxidative metabolism to sulfoxide derivatives .

Q. What mechanistic insights can be gained from studying the reactivity of the ethylsulfanyl group in cross-coupling reactions?

- Suzuki-Miyaura Coupling : The bromine at C5 can be replaced with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄). Monitor reaction progress via GC-MS to optimize catalyst loading (2–5 mol%) and base (K₂CO₃ vs. Cs₂CO₃) .

- Oxidation Studies : Treat the compound with mCPBA to form sulfoxide/sulfone derivatives. Track oxidation states using IR spectroscopy (S=O stretch ~1050 cm⁻¹) .

Q. How should researchers approach the development of a scalable purification protocol for this compound to ensure reproducibility?

- Chromatography Optimization : Scale-up silica gel columns using a 20:1 silica-to-product ratio. For industrial scalability, switch to flash chromatography with prepacked C18 cartridges .

- Crystallization Screening : Test solvent pairs (e.g., acetone/hexane or THF/water) to identify conditions yielding high-purity crystals (>99%) for X-ray diffraction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.